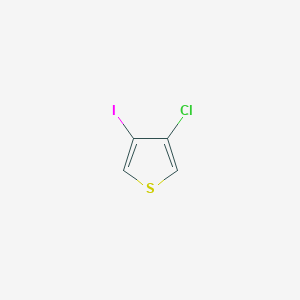

3-Chloro-4-iodothiophene

CAS No.:

Cat. No.: VC18313040

Molecular Formula: C4H2ClIS

Molecular Weight: 244.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2ClIS |

|---|---|

| Molecular Weight | 244.48 g/mol |

| IUPAC Name | 3-chloro-4-iodothiophene |

| Standard InChI | InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H |

| Standard InChI Key | CNHREFZVNNXCSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CS1)I)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Chloro-4-iodothiophene consists of a five-membered thiophene ring () substituted with chlorine and iodine atoms at adjacent positions (Figure 1). The iodine atom occupies the 4-position, while chlorine resides at the 3-position, creating a dihalogenated structure. The compound’s SMILES notation is , and its IUPAC name is 3-chloro-4-iodothiophene .

Table 1: Structural and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2160743-90-6 | |

| Molecular Formula | ||

| Molecular Weight | 244.48 g/mol | |

| SMILES | IC1=CSC=C1Cl | |

| InChI Key | Not publicly reported | – |

Synthesis and Manufacturing

Tandem Halogenation Approaches

A one-pot three-component synthesis route combines Sonogashira coupling and acid-mediated cyclocondensation to yield 3-chloro-4-iodothiophene. This method involves:

-

Sonogashira Coupling: Reaction of terminal alkynes with halogenated precursors in the presence of a palladium catalyst .

-

Cyclocondensation: Acid-mediated closure of the intermediate ynone to form the thiophene core .

This approach achieves moderate to good yields (50–70%) and avoids isolating unstable intermediates .

Copper-Mediated Halogen Transfer

Recent advancements utilize 1-copper(I) alkynes as precursors. Treatment with dichloroformaldoxime and molecular iodine () facilitates tandem halogenation, bypassing the need for pre-synthesized 1-iodoalkynes . This method is notable for its operational simplicity and scalability .

Table 2: Synthesis Methods Comparison

| Method | Key Reagents | Yield (%) | Advantage |

|---|---|---|---|

| Sonogashira Cyclization | Terminal alkyne, Pd catalyst | 50–70 | One-pot synthesis |

| Copper-Mediated Halogenation | 1-Cu alkyne, | 60–75 | Avoids unstable intermediates |

Physicochemical Properties

Physical Characteristics

While experimental data for melting/boiling points remain unreported, predictive models suggest:

-

Density: ~2.0 g/cm³ (analogous to 3-chloro-4-fluoroiodobenzene ).

-

Solubility: Lipophilic nature () indicates solubility in organic solvents (e.g., THF, DCM) .

Spectroscopic Data

-

NMR: Expected signals include a doublet for the thiophene protons ( ppm) and absence of aromatic hydrogens adjacent to halogens .

-

Mass Spectrometry: Molecular ion peak at (M⁺) with fragments corresponding to (127) and (35) .

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent enables Suzuki-Miyaura and Negishi couplings, facilitating C–C bond formation. For example, coupling with boronic acids yields biaryl structures used in drug discovery .

Heterocycle Synthesis

3-Chloro-4-iodothiophene serves as a precursor for isoxazoles and furans. In a tandem reaction with dichloroformaldoxime, it forms 3-chloro-4-iodoisoxazoles, valuable in agrochemical synthesis .

Pharmaceutical Intermediates

The compound is integral to synthesizing Lapatinib intermediates, tyrosine kinase inhibitors used in cancer therapy . Its halogenated structure allows selective functionalization at the 4-position .

| Parameter | Value |

|---|---|

| Storage Conditions | Cool, dry, inert atmosphere |

| Stability | Light-sensitive |

| Disposal | Incineration or approved waste |

Recent Research Advances (2023–2025)

Catalytic C–H Functionalization

A 2024 study demonstrated iodine-directed C–H etherification of -heteroarenes using 3-chloro-4-iodothiophene as a halogen transfer agent. This method enables regioselective alkoxylation under basic conditions, expanding access to bioactive molecules .

Green Synthesis Initiatives

Efforts to replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) in copper-mediated syntheses have improved sustainability without compromising yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume